molecular formula C14H19ClN4O B8731150 (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one

(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B8731150
M. Wt: 294.78 g/mol
InChI Key: RDOMCFLYXZACAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound with a pteridine core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a chloro group, a cyclopentyl ring, an ethyl group, and a methyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pteridine core: This step involves the cyclization of appropriate precursors to form the pteridine ring system.

    Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pteridine oxides.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydro-5H-pteridin-6-one
  • 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6-one

Uniqueness

(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one

InChI

InChI=1S/C14H19ClN4O/c1-3-10-13(20)18(2)11-8-16-14(15)17-12(11)19(10)9-6-4-5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

RDOMCFLYXZACAX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C

Origin of Product

United States

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